2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
Description
Properties
IUPAC Name |
2-methoxy-4-(2-pyrrolidin-1-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-13-10-11(4-5-12(13)14)17-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDCTBSLHZFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCN2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification Step
The key synthetic step involves the etherification of a suitably substituted aniline derivative with a 2-(pyrrolidin-1-yl)ethanol or related intermediate. The process typically uses:
- Starting materials: 2-methoxy-4-haloaniline or 4-halobenzonitrile derivatives.
- Nucleophile: 2-(pyrrolidin-1-yl)ethanol or its methylated analogs.
- Base: Sodium hydride (NaH) is commonly employed to deprotonate the alcohol, generating the alkoxide nucleophile.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are preferred for their ability to dissolve both organic and inorganic reagents and stabilize the transition state.
- Temperature: 30–35°C to minimize side reactions and degradation.
- Stirring under inert atmosphere (nitrogen) to avoid moisture and oxygen interference.
- Reaction time: 4–5 hours with monitoring by thin-layer chromatography (TLC).
- Quenching the reaction mixture into chilled water.
- Extraction with toluene or ethereal solvents.
- Drying over anhydrous sodium sulfate.
- Removal of solvents under reduced pressure.
- Crystallization or precipitation using non-polar solvents like cyclohexane.
This method yields the intermediate 2-methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline or closely related nitrile/aldehyde derivatives with high purity (98–99%) without the need for chromatographic purification.
Reductive Amination and Hydrogenation
In cases where the pyrrolidinyl moiety is introduced via an amino group precursor, catalytic hydrogenation or reductive amination is employed:
- Catalyst: Raney Nickel is used for hydrogenation of nitrile or imine intermediates.
- Solvent: Formic acid-water mixtures facilitate the reduction.
- Temperature: 100–105°C for 3–4 hours.
- Outcome: Conversion of nitrile or imine intermediates to the corresponding amine, completing the formation of the pyrrolidinyl-ethoxy substituent.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield / Purity |
|---|---|---|---|---|
| 1 | 2-(pyrrolidin-1-yl)ethanol + 4-halobenzonitrile | NaH, DMF, 30–35°C, 4 hours, inert atmosphere | 4-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile | ~98–99% purity (HPLC) |
| 2 | 4-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile + Raney Ni, formic acid/water | 100–105°C, 4 hours | This compound | >99% purity (HPLC) |
Analytical and Purification Considerations
- Purity Monitoring: High-performance liquid chromatography (HPLC) is used to ensure purity levels above 98–99%.
- Avoidance of Chromatography: The described processes are optimized to avoid chromatographic purification, relying instead on crystallization and selective extractions to reduce cost and complexity.
- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to track reaction progress and confirm completion.
Research Findings and Advantages
- The use of sodium hydride in DMF at mild temperatures minimizes side reactions and degradation products during etherification.
- Avoiding phase transfer catalysts simplifies the process and reduces impurities.
- The process yields high-purity products suitable for further pharmaceutical or synthetic applications.
- The methodology improves on prior art by shortening reaction times and eliminating elaborate work-up procedures.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline exhibit significant antimicrobial activities. For instance, studies on pyridine derivatives have shown effectiveness against various pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting the potential of this compound in developing new antimicrobial agents .
Neurological Applications
The compound's ability to interact with neurotransmitter systems positions it as a candidate for addressing neurological disorders. The pyrrolidine moiety may enhance its interaction with receptors involved in neurotransmission, suggesting potential therapeutic uses in treating conditions like depression or anxiety.
Kinase Inhibition
Preliminary findings suggest that this compound may act as a kinase inhibitor. Kinases are critical in various signaling pathways, and their inhibition can be beneficial in cancer therapy and other diseases characterized by dysregulated signaling pathways.
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of similar compounds, researchers found that derivatives with alkyl chains demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy, suggesting that this compound could be further explored for similar applications .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological study investigated compounds with pyrrolidine rings for their effects on serotonin receptors. The results indicated potential anxiolytic effects, providing a basis for further research into this compound's therapeutic applications in mood disorders.
Comparative Analysis Table
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Structure | Methoxy group + Pyrrolidine + Aniline | Varied |
| Antimicrobial Activity | Potentially significant | Confirmed in studies |
| Neurological Applications | Promising for neurotransmitter interaction | Established |
| Kinase Inhibition | Possible | Documented |
Mechanism of Action
The mechanism by which 2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various biological responses.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₃H₁₉N₂O₂
- Molecular Weight : 236.32 g/mol ()
- Key Features :
- Aniline backbone with a methoxy (-OCH₃) group at the 2-position.
- Ethoxy linker (-OCH₂CH₂-) connecting the aromatic ring to a pyrrolidine (5-membered cyclic amine) at the 4-position.
Applications : Primarily used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and receptor-targeting agents ().
Comparison with Structural Analogs
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3)
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9)
2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
n-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline (CAS 265654-80-6)
- Molecular Formula : C₁₃H₂₀N₂O
- Molecular Weight : 220.31 g/mol ()
- Key Differences :
- Methylation of the aniline nitrogen reduces basicity.
- Functional Impact :
Research Findings and Implications
- Pyrrolidine vs. Piperidine/Piperazine : Smaller pyrrolidine rings (5-membered) favor tighter binding in some kinase inhibitors, while bulkier piperidine/piperazine analogs may improve selectivity ().
- Bromine or trifluoromethyl groups (e.g., CAS 89593-62-4 ) increase lipophilicity but may reduce solubility ().
- Synthetic Accessibility : Analogs with halogens or complex heterocycles (e.g., piperazine) require specialized reagents, increasing synthesis complexity ().
Biological Activity
2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a compound characterized by its unique structural features, including a methoxy group, a pyrrolidine ring, and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The biological activity of this compound is primarily attributed to its interactions with various biological targets, which may influence neurotransmitter systems and receptor pathways.
- Molecular Formula : CHNO
- Molecular Weight : 250.34 g/mol
- Structure : The presence of the pyrrolidine ring enhances lipophilicity and membrane permeability, which are crucial for biological activity.
The biological effects of this compound are believed to result from its ability to act as a ligand for various receptors. It can modulate receptor activity, potentially functioning as either an antagonist or agonist, which influences signal transduction pathways leading to diverse biological responses .
Biological Activity
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. For instance:
- Neurological Disorders : The compound has been explored for potential therapeutic effects in neurological contexts. Its structural features may enhance interactions with neurotransmitter receptors, which could be beneficial in treating conditions like depression or anxiety.
- Antimicrobial Properties : While specific data on this compound is limited, related compounds have shown antimicrobial activity against various bacterial strains. For example, similar pyrrolidine derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Study on Antimicrobial Activity
A study highlighted the synthesis of several pyridine-based compounds that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 12.5 μg/mL, indicating promising antimicrobial potential .
Antiproliferative Studies
In another investigation, analogs of related compounds were evaluated for their antiproliferative effects against cancer cell lines. Some derivatives demonstrated IC values in the sub-micromolar range, suggesting strong cytotoxic activity that warrants further exploration in cancer therapy .
Data Tables
| Activity Type | Compound | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antimicrobial | Pyridine Derivatives | S. aureus, E. coli | 6.25–12.5 μg/mL |
| Antiproliferative | Related Compounds | Various Cancer Cell Lines | Sub-micromolar IC |
| Neurological Activity | This compound | Neurotransmitter Receptors | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline, and how can intermediates be characterized?
- Methodology :
- Synthesis : Start with 4-nitrophenol derivatives. Introduce the pyrrolidinyl-ethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF). Protect the aniline group during reactions to avoid side reactions (e.g., acetylation). Deprotect using HCl/EtOH .
- Intermediate Characterization : Use HPLC to monitor reaction progress and NMR (¹H, ¹³C) to confirm intermediate structures. For example, the coupling of pyrrolidine to ethoxy groups can be validated by shifts in the aromatic region (δ 6.5–7.5 ppm) and aliphatic protons (δ 1.5–3.5 ppm) .
- Yield Optimization : Compare yields under varying temperatures (60–100°C) and catalysts (e.g., Pd/C for hydrogenation).
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodology :
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities <0.1% .
- Spectroscopy : FT-IR to confirm functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~277.2 g/mol) and rule out byproducts .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P271) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Decontamination : Wash exposed skin with soap/water immediately (P264) .
Advanced Research Questions
Q. How does the pyrrolidine-ethoxy substituent influence the compound’s electronic and steric properties in pharmacological applications?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution. The ethoxy linker may enhance solubility, while pyrrolidine’s basicity could affect binding to biological targets .
- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of derivatives with varying substituents (e.g., morpholine vs. piperidine analogs) to identify critical pharmacophoric features .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound and its analogs?
- Methodology :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Data Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) to confirm results .
- Meta-Analysis : Compare datasets from peer-reviewed studies to identify outliers or methodological biases.
Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?
- Methodology :
- Degradation Studies : Monitor compound stability via LC-MS under varying pH (2–10) and temperatures (4–40°C).
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or cyclodextrins to encapsulate the aniline group, reducing oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
